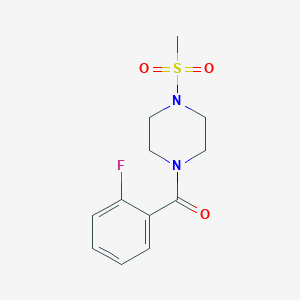![molecular formula C25H32N2O2 B248479 2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B248479.png)
2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic and cyclohexyl groups, linked through a piperazine ring, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methylphenol with an appropriate halogenated ethanone under basic conditions to form 2-(4-methylphenoxy)ethanone.
Cyclohexylation: The next step is the introduction of the cyclohexyl group. This can be achieved by reacting the phenoxy intermediate with 4-phenylcyclohexyl bromide in the presence of a base such as potassium carbonate.
Piperazine Coupling: Finally, the compound is completed by coupling the cyclohexylated intermediate with piperazine. This step often requires a catalyst like palladium on carbon (Pd/C) and a suitable solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclohexyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety.
Propriétés
Formule moléculaire |
C25H32N2O2 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
2-(4-methylphenoxy)-1-[4-(4-phenylcyclohexyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H32N2O2/c1-20-7-13-24(14-8-20)29-19-25(28)27-17-15-26(16-18-27)23-11-9-22(10-12-23)21-5-3-2-4-6-21/h2-8,13-14,22-23H,9-12,15-19H2,1H3 |
Clé InChI |
NXGTTWZHODGUFY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenyl)sulfonyl]-4-(diphenylacetyl)piperazine](/img/structure/B248396.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B248398.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone](/img/structure/B248399.png)

![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248407.png)
![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)


![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)

![2-(4-Methylphenoxy)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B248418.png)
methanone](/img/structure/B248419.png)

